Cas no 2361876-98-2 (N-[4-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]phenyl]prop-2-enamide)
![N-[4-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]phenyl]prop-2-enamide structure](https://it.kuujia.com/scimg/cas/2361876-98-2x500.png)
2361876-98-2 structure
Nome del prodotto:N-[4-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]phenyl]prop-2-enamide
N-[4-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]phenyl]prop-2-enamide Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-[4-[[4-[(Tetrahydro-2-furanyl)carbonyl]-1-piperazinyl]carbonyl]phenyl]-2-propenamide
- EN300-26594486
- N-[4-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]phenyl]prop-2-enamide
- N-{4-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]phenyl}prop-2-enamide
- 2361876-98-2
-
- Inchi: 1S/C19H23N3O4/c1-2-17(23)20-15-7-5-14(6-8-15)18(24)21-9-11-22(12-10-21)19(25)16-4-3-13-26-16/h2,5-8,16H,1,3-4,9-13H2,(H,20,23)
- Chiave InChI: PFNNCJZZWLPKKM-UHFFFAOYSA-N
- Sorrisi: O1CCCC1C(N1CCN(C(C2C=CC(=CC=2)NC(C=C)=O)=O)CC1)=O
Proprietà calcolate
- Massa esatta: 357.16885622g/mol
- Massa monoisotopica: 357.16885622g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 26
- Conta legami ruotabili: 4
- Complessità: 549
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.8
- Superficie polare topologica: 79Ų
Proprietà sperimentali
- Densità: 1.288±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 652.8±55.0 °C(Predicted)
- pka: 13.28±0.70(Predicted)
N-[4-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]phenyl]prop-2-enamide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26594486-0.05g |
N-{4-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]phenyl}prop-2-enamide |
2361876-98-2 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-[4-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]phenyl]prop-2-enamide Letteratura correlata
-
1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
4. Book reviews
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
2361876-98-2 (N-[4-[4-(Oxolane-2-carbonyl)piperazine-1-carbonyl]phenyl]prop-2-enamide) Prodotti correlati
- 1488410-76-9(2-Benzyloxetane-3-one)
- 1804415-19-7(Methyl 3-cyano-4-(difluoromethyl)-2-nitropyridine-5-acetate)
- 2227910-26-9((1R)-2-amino-1-(3,5-dimethoxy-4-methylphenyl)ethan-1-ol)
- 1821223-60-2(2,4-diethyl 5H,7H,8H-pyrano[4,3-d]pyrimidine-2,4-dicarboxylate)
- 868153-73-5(N-(4-acetamidophenyl)-3-(5-methylfuran-2-yl)propanamide)
- 2229444-05-5(2,2-dimethyl-1-(6-methylpyridin-3-yl)cyclopropylmethanamine)
- 800401-66-5(3-(2-Chloro-5-nitro-pyridin-4-yl)-2-oxo-propionic Acid ethyl ester)
- 497256-84-5(Butanamide, N-(4-ethynylphenyl)-)
- 1805450-23-0(Methyl 2-bromo-4-(difluoromethyl)-6-nitropyridine-3-acetate)
- 2460756-48-1(3-(2-Amino-1,3-thiazol-4-yl)cyclobutan-1-one hydrobromide)
Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
